1,2,3,4-Tetrahydrophthalazine Dihydrochloride
CAS No.: 86437-12-9
VCID: VC2709035
Molecular Formula: C8H12Cl2N2
Molecular Weight: 207.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
1,2,3,4-Tetrahydrophthalazine Dihydrochloride is a chemical compound with the CAS number 86437-12-9. It is primarily used in research settings due to its unique chemical properties. This compound is part of a broader class of organic compounds that are utilized in various scientific investigations. Research Applications1,2,3,4-Tetrahydrophthalazine Dihydrochloride is primarily used in research contexts, including life science studies. It is not intended for human use and is typically sold to research institutions rather than individual patients . The compound's specific applications in scientific research are not widely documented, but its chemical structure suggests potential utility in organic synthesis or as a precursor for other compounds. Preparation and HandlingTo prepare stock solutions of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride, researchers must select an appropriate solvent based on the compound's solubility. Once dissolved, solutions should be stored in separate containers to avoid degradation from repeated freezing and thawing. Solutions stored at -80°C should be used within six months, while those at -20°C should be used within a month . Stock Solution Preparation Table
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CAS No. | 86437-12-9 | ||||||||||||||||||||||||||||||
Product Name | 1,2,3,4-Tetrahydrophthalazine Dihydrochloride | ||||||||||||||||||||||||||||||
Molecular Formula | C8H12Cl2N2 | ||||||||||||||||||||||||||||||
Molecular Weight | 207.1 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | 1,2,3,4-tetrahydrophthalazine;dihydrochloride | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C8H10N2.2ClH/c1-2-4-8-6-10-9-5-7(8)3-1;;/h1-4,9-10H,5-6H2;2*1H | ||||||||||||||||||||||||||||||
Standard InChIKey | HIECCMDXTICMMP-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||
SMILES | C1C2=CC=CC=C2CNN1.Cl.Cl | ||||||||||||||||||||||||||||||
Canonical SMILES | C1C2=CC=CC=C2CNN1.Cl.Cl | ||||||||||||||||||||||||||||||
PubChem Compound | 71432773 | ||||||||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
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